1,7-Diphenyl-4-hepten-3-one

Overview

Description

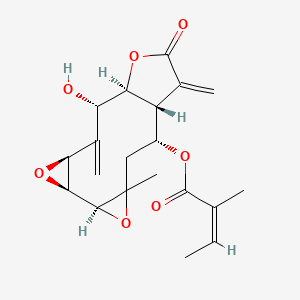

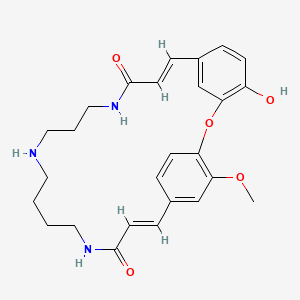

1,7-Diphenyl-4-hepten-3-one is a diarylheptanoid . It has been found to have feeding deterrent activities against Tribolium castaneum . It is a natural product derived from a plant source .

Synthesis Analysis

1,7-Diphenyl-4-hepten-3-one can be synthesized through the aldol condensation of phenylpropyl aldehyde and dimethyl (2-oxo-4-phenylbutyl)phosphonate . Another common method involves the reaction of phenylpropyl ketone and benzaldehyde under alkaline conditions .Molecular Structure Analysis

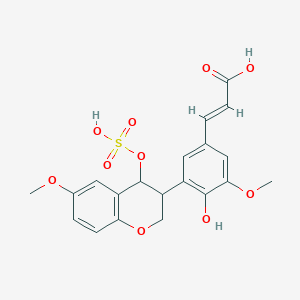

The empirical formula of 1,7-Diphenyl-4-hepten-3-one is C19H20O . Its molecular weight is 264.36 .Chemical Reactions Analysis

The synthesis of 1,7-Diphenyl-4-hepten-3-one involves an aldol condensation, which is a type of chemical reaction .Physical And Chemical Properties Analysis

1,7-Diphenyl-4-hepten-3-one is a solid . It is soluble in DMSO at a concentration of 1 mg/mL . The storage temperature is -20°C .Scientific Research Applications

Neurodegenerative Disease Mitigation

1,7-Diphenyl-4-hepten-3-one: has shown promise in mitigating Alzheimer’s-like pathology. It inhibits pyroptosis, a form of programmed cell death, by activating the Nrf2 pathway . This compound has been studied for its therapeutic effects on APP/PS1 mice and β-amyloid-induced HT22 cells, where it attenuated cognitive impairment and mitigated pathological damage .

Antioxidant Activity

The compound’s ability to prevent oxidative stress damage is significant, especially in the context of neurodegenerative diseases. By decreasing the levels of pyroptosis-related proteins, 1,7-Diphenyl-4-hepten-3-one helps in protecting neurons from oxidative stress .

Anti-inflammatory Properties

In the same vein, 1,7-Diphenyl-4-hepten-3-one reduces the production of pro-inflammatory molecules such as IL-1 and IL-18. This suggests its potential use as an anti-inflammatory agent .

Pest Control

Extracted from Alpinia officinarum , 1,7-Diphenyl-4-hepten-3-one exhibits bioactivities against pests like T. castaneum . This application could be particularly useful in agricultural research and pest management strategies.

Chemical Synthesis

In the field of chemistry, 1,7-Diphenyl-4-hepten-3-one can be synthesized through the aldol condensation of benzaldehyde and acetophenone in alkaline conditions. This process is pivotal for creating various chemical intermediates .

Mechanism of Action

Target of Action

The primary target of 1,7-Diphenyl-4-hepten-3-one (C1) is the Nrf2 pathway . This pathway plays a crucial role in neurodegenerative diseases such as Alzheimer’s disease (AD). The compound also targets pyroptosis-related proteins , which are involved in a form of programmed cell death .

Mode of Action

1,7-Diphenyl-4-hepten-3-one interacts with its targets by activating the Nrf2 pathway and inhibiting pyroptosis . When Nrf2 is silenced, the positive effects of C1 in inhibiting pyroptosis are inhibited . This indicates that the compound’s action is dependent on the activation of the Nrf2 pathway.

Biochemical Pathways

The compound affects the Nrf2 pathway and the pyroptosis pathway . Activation of the Nrf2 pathway leads to the inhibition of pyroptosis, thus preventing neuron death, which is a common occurrence in neurodegenerative diseases . The compound also decreases the levels of pyroptosis-related proteins .

Pharmacokinetics

It’s known that the compound can improve the proliferation of β-amyloid (aβ)-induced ht22 cells , suggesting that it may have good bioavailability.

Result of Action

1,7-Diphenyl-4-hepten-3-one has been shown to attenuate cognitive impairment and mitigate pathological damage in APP/PS1 mice, a model for Alzheimer’s disease . It prevents oxidative stress damage and decreases the levels of pyroptosis-related proteins . In vitro experiments showed that C1 can improve the proliferation of Aβ-induced HT22 cells and decrease the levels of pyroptosis-related proteins in them .

Action Environment

It’s worth noting that the compound is a natural diarylheptanoid , suggesting that it may be influenced by factors such as temperature, pH, and light exposure

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-1,7-diphenylhept-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O/c20-19(16-15-18-11-5-2-6-12-18)14-8-7-13-17-9-3-1-4-10-17/h1-6,8-12,14H,7,13,15-16H2/b14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNMYDZHPMNIEQ-RIYZIHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC=CC(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC/C=C/C(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,7-Diphenyl-4-hepten-3-one | |

CAS RN |

79559-59-4 | |

| Record name | 1,7-Diphenyl-4-hepten-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known biological activities of 1,7-Diphenyl-4-hepten-3-one?

A1: Research suggests that 1,7-Diphenyl-4-hepten-3-one exhibits potential in mitigating Alzheimer's-like pathology by inhibiting pyroptosis, a form of programmed cell death. This effect is attributed to the activation of the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. [] Further research is needed to fully elucidate its mechanism of action and explore its therapeutic potential.

Q2: Has 1,7-Diphenyl-4-hepten-3-one demonstrated any feeding deterrent activity against insects?

A2: While not directly studied in the provided research, a closely related compound, 1,7-diphenyl-4-hepten-3-one, demonstrated feeding deterrent activity against Tribolium castaneum (red flour beetle) adults with a feeding deterrent index of 18.94% at a concentration of 1500 ppm. [] This suggests potential applications in insect pest control, although further research is required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(dimethylamino)phenyl]methyl]-2-[methyl(8-quinolinylsulfonyl)amino]acetamide](/img/structure/B1237452.png)

![methyl (2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate](/img/structure/B1237454.png)

![3-[[5-Methyl-2-(1-methylethyl)cyclohexyl]oxy]propane-1,2-diol](/img/structure/B1237459.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237460.png)

![(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2S,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1237465.png)